molecular formula C12H10N2O3S2 B4773168 2-[(4-methyl-1,3-thiazol-2-yl)thio]-1-(4-nitrophenyl)ethanone

2-[(4-methyl-1,3-thiazol-2-yl)thio]-1-(4-nitrophenyl)ethanone

Cat. No. B4773168
M. Wt: 294.4 g/mol
InChI Key: NWYAFMPLVCHNAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-methyl-1,3-thiazol-2-yl)thio]-1-(4-nitrophenyl)ethanone, also known as MTTNE, is a sulfur-containing organic compound that has been widely used in scientific research. MTTNE has been synthesized through various methods and has shown promising results in various biochemical and physiological experiments.

Mechanism of Action

2-[(4-methyl-1,3-thiazol-2-yl)thio]-1-(4-nitrophenyl)ethanone is believed to inhibit enzyme activity by binding to the active site of the enzyme. The sulfur atom in 2-[(4-methyl-1,3-thiazol-2-yl)thio]-1-(4-nitrophenyl)ethanone can form a covalent bond with the enzyme, leading to inhibition of enzyme activity. Additionally, 2-[(4-methyl-1,3-thiazol-2-yl)thio]-1-(4-nitrophenyl)ethanone has been shown to interact with proteins and affect protein structure and function.
Biochemical and Physiological Effects:
2-[(4-methyl-1,3-thiazol-2-yl)thio]-1-(4-nitrophenyl)ethanone has been shown to have various biochemical and physiological effects, including inhibition of enzyme activity, modulation of protein structure, and anti-cancer activity. 2-[(4-methyl-1,3-thiazol-2-yl)thio]-1-(4-nitrophenyl)ethanone has been shown to inhibit the activity of acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase, which are enzymes involved in various physiological processes. 2-[(4-methyl-1,3-thiazol-2-yl)thio]-1-(4-nitrophenyl)ethanone has also been shown to modulate protein structure and function, particularly in the study of protein-ligand interactions. Additionally, 2-[(4-methyl-1,3-thiazol-2-yl)thio]-1-(4-nitrophenyl)ethanone has been shown to have anti-cancer activity, particularly in the development of new anti-cancer drugs.

Advantages and Limitations for Lab Experiments

2-[(4-methyl-1,3-thiazol-2-yl)thio]-1-(4-nitrophenyl)ethanone has several advantages for lab experiments, including its ability to inhibit enzyme activity and modulate protein structure and function. 2-[(4-methyl-1,3-thiazol-2-yl)thio]-1-(4-nitrophenyl)ethanone is also relatively easy to synthesize and can be obtained in large quantities. However, 2-[(4-methyl-1,3-thiazol-2-yl)thio]-1-(4-nitrophenyl)ethanone also has limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for the use of 2-[(4-methyl-1,3-thiazol-2-yl)thio]-1-(4-nitrophenyl)ethanone in scientific research. One potential direction is the development of new anti-cancer drugs based on the structure of 2-[(4-methyl-1,3-thiazol-2-yl)thio]-1-(4-nitrophenyl)ethanone. Additionally, further research is needed to fully understand the mechanism of action of 2-[(4-methyl-1,3-thiazol-2-yl)thio]-1-(4-nitrophenyl)ethanone and its potential side effects. 2-[(4-methyl-1,3-thiazol-2-yl)thio]-1-(4-nitrophenyl)ethanone could also be used in the development of new enzyme inhibitors and probes for studying protein structure and function. Overall, 2-[(4-methyl-1,3-thiazol-2-yl)thio]-1-(4-nitrophenyl)ethanone has shown promising results in various scientific research applications and has the potential to be a valuable tool in future research.

Scientific Research Applications

2-[(4-methyl-1,3-thiazol-2-yl)thio]-1-(4-nitrophenyl)ethanone has been widely used in various scientific research applications, including the study of enzyme inhibition, protein structure, and drug design. 2-[(4-methyl-1,3-thiazol-2-yl)thio]-1-(4-nitrophenyl)ethanone has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. 2-[(4-methyl-1,3-thiazol-2-yl)thio]-1-(4-nitrophenyl)ethanone has also been used as a probe to study the structure and function of proteins, including the study of protein-ligand interactions. Additionally, 2-[(4-methyl-1,3-thiazol-2-yl)thio]-1-(4-nitrophenyl)ethanone has been used in drug design, particularly in the development of new anti-cancer drugs.

properties

IUPAC Name

2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]-1-(4-nitrophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3S2/c1-8-6-18-12(13-8)19-7-11(15)9-2-4-10(5-3-9)14(16)17/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWYAFMPLVCHNAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)SCC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-1-(4-nitrophenyl)ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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